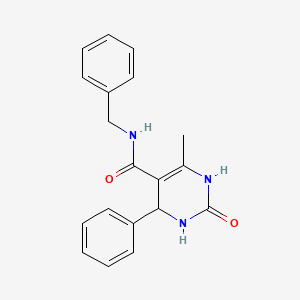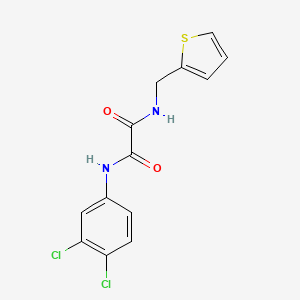![molecular formula C18H23N3O4S B4387442 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4387442.png)
2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, often requiring specific conditions and catalysts to achieve the desired product. For example, the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing KOAc offers a one-pot synthesis pathway for related sulfonamides and acetamides (Warshawsky et al., 1990). Similarly, the Lewis base switched annulation reaction of δ-acetoxy allenoates with cyclic N-sulfonyl imines underlines the versatility and reactivity of sulfonyl and acyl groups in creating complex molecules, including those with pyridinyl and phenyl motifs (Arupula, Qureshi, & Kumara Swamy, 2020).
Molecular Structure Analysis
The crystal structure of compounds with closely related functional groups, such as the dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), demonstrates the complex geometry and coordination possible with sulfonyl and acetamide groups. These structures often exhibit intricate bonding patterns and molecular geometries, as seen in compounds featuring metal centers coordinated to sulfonyl-containing ligands, showing moderate growth inhibition of bacteria in vitro (Obaleye, Caira, & Tella, 2008).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and acetamide groups are diverse, including oxidation, reduction, and various substitution reactions. For instance, the CYP2C8- and CYP3A-mediated C-demethylation of related compounds underscores the metabolic pathways these compounds can undergo, involving complex enzyme-mediated transformations (Prakash, Wang, O’Connell, & Johnson, 2008). Additionally, palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, leading to ortho-sulfonylated phenols, highlights the chemical versatility and reactivity of compounds containing sulfonyl and pyridinyl groups (Xu, Liu, Li, & Sun, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of functional groups present. For instance, the crystal structure analysis of related compounds provides insights into their solid-state properties and potential interactions in various phases (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups and overall molecular structure. For example, the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives reveal the compound's potential for interaction and reaction with various chemical entities, demonstrating a broad range of chemical behaviors (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-3-12-21-26(23,24)17-9-7-16(8-10-17)25-14-18(22)20-13-15-6-4-5-11-19-15/h4-11,21H,2-3,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFPPAAWCMJTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)

![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)

![1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)
![ethyl 1-({3-[(cyclohexylamino)carbonyl]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4387407.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)

![N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387415.png)
![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4387418.png)
![N-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-2-furamide](/img/structure/B4387429.png)

![N-(tert-butyl)-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B4387456.png)